molecular formula C10H9F2NO3 B14050815 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one

1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one

Cat. No.: B14050815
M. Wt: 229.18 g/mol
InChI Key: LEXUVLGYEQNBMF-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 4-fluoroacetophenone with 2,6-difluorobenzaldehyde in the presence of a suitable catalyst and solvent, such as ethanol . The reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-(Difluoromethyl)-2-aminophenyl)propan-1-one.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It may be utilized in the study of biological pathways and mechanisms, particularly those involving nitro and difluoromethyl groups.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the difluoromethyl group may influence the compound’s reactivity and stability. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)propan-1-one: Lacks the difluoromethyl and nitro groups, resulting in different chemical properties and reactivity.

    1-(4-Nitrophenyl)propan-1-one:

    1-(4-(Trifluoromethyl)-2-nitrophenyl)propan-1-one: Similar structure but with a trifluoromethyl group, which can alter its chemical behavior and interactions.

Uniqueness: 1-(4-(Difluoromethyl)-2-nitrophenyl)propan-1-one is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9F2NO3

Molecular Weight

229.18 g/mol

IUPAC Name

1-[4-(difluoromethyl)-2-nitrophenyl]propan-1-one

InChI

InChI=1S/C10H9F2NO3/c1-2-9(14)7-4-3-6(10(11)12)5-8(7)13(15)16/h3-5,10H,2H2,1H3

InChI Key

LEXUVLGYEQNBMF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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